molecular formula C10H10I2N4O B4330180 2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE

2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B4330180
M. Wt: 456.02 g/mol
InChI Key: ZIFOYBVGHFIQFB-UHFFFAOYSA-N
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Description

2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of iodine atoms at positions 4 and 4’ of the pyrazole rings, as well as acetyl and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and dimethyl groups.

    Cyclization: The pyrazole rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the acetyl and dimethyl groups.

    Reduction Products: Reduced forms of the acetyl and dimethyl groups.

Mechanism of Action

The mechanism of action of 2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to its combination of iodine, acetyl, and dimethyl substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-iodo-3,5-dimethylpyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10I2N4O/c1-6-10(12)7(2)16(14-6)9(17)5-15-4-8(11)3-13-15/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFOYBVGHFIQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C=C(C=N2)I)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10I2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 4
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 5
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 6
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE

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